molecular formula C8H6BrClN2 B15489204 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-chloro-4-methyl-

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-chloro-4-methyl-

Cat. No.: B15489204
M. Wt: 245.50 g/mol
InChI Key: LIZMKFSWAJGDNN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic scaffold consisting of a fused pyrrole and pyridine ring system. The derivative 3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine features halogen substituents (bromine at position 3, chlorine at position 6) and a methyl group at position 2. The bromine and chlorine atoms contribute to electrophilic reactivity, while the methyl group may influence steric and electronic properties.

Properties

IUPAC Name

3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-2-6(10)12-8-7(4)5(9)3-11-8/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZMKFSWAJGDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogous pyrrolopyridine and pyridine derivatives.

Structural Analogues

Compound Name Core Structure Substituents Molecular Weight Key Features
3-Bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 3-Br, 6-Cl, 4-CH3 ~245.5 g/mol Halogens enhance reactivity; methyl modulates solubility
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate Pyridine 6-Br, 2-Cl, acrylate ester 276.51 g/mol Acrylate group enables polymerization; halogenated pyridine core
9-Bromo-2-(4-chlorophenyl)pyrroloacridinone Pyrroloacridine 9-Br, 2-(4-Cl-C6H4), 4,4-dimethyl ~443.8 g/mol Extended conjugation; potential photophysical applications

Reactivity and Functionalization

  • Electrophilic Substitution: The bromine at position 3 in the target compound allows for Suzuki-Miyaura cross-coupling reactions, similar to brominated pyridines like Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate. However, steric hindrance from the methyl group may reduce reaction efficiency compared to non-methylated analogues.
  • Chlorine Stability : The chlorine at position 6 is less reactive than bromine, analogous to chloropyridines in the literature, where such substituents often remain inert under mild conditions.

Physicochemical Properties

  • Solubility : The methyl group in 3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine likely increases lipophilicity compared to unmethylated derivatives (e.g., 6-bromo-2-chloropyridines), as seen in solubility trends of similar compounds.
  • Thermal Stability: Halogenated pyrrolopyridines generally exhibit higher melting points than non-halogenated variants. For instance, the pyrroloacridine derivative (3q) in Molecules (2013) shows a melting point of 192–194°C, suggesting that fused-ring systems with halogens have enhanced stability.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine?

  • Methodology : Multi-step synthesis often begins with halogenation of the pyrrolopyridine core. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chlorination at the 6-position may involve electrophilic substitution. Methylation at the 4-position typically uses methyl iodide (MeI) with a base like NaH in THF .
  • Key Steps :

  • Bromination: Controlled stoichiometry and reaction time to avoid over-halogenation.
  • Methylation: Requires anhydrous conditions to prevent hydrolysis of intermediates.
    • Validation : Confirmation via 1^1H NMR (e.g., methyl group resonance at δ 2.33 ppm) and HRMS .

Q. How can researchers purify and characterize this compound effectively?

  • Purification : Silica gel column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10) is standard. Recrystallization from ethanol or toluene may improve purity .
  • Characterization :

  • 1^1H/13^13C NMR for substituent assignment (e.g., aromatic protons at δ 7.2–8.2 ppm).
  • HRMS for molecular weight confirmation (e.g., [M+H]+ at m/z 275.89 calculated for C8_8H6_6BrClN2_2).
  • X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Q. What spectroscopic techniques are critical for verifying the regiochemistry of substituents?

  • NMR : Coupling patterns (e.g., doublets for adjacent protons) and NOE experiments differentiate between substitution at positions 3, 4, and 5.
  • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~550 cm1^{-1}) .

Advanced Research Questions

Q. How does the regioselectivity of halogenation impact subsequent functionalization?

  • Regioselectivity : Bromine at the 3-position directs electrophilic substitution to the 6-position due to electronic and steric effects. Computational studies (DFT) can predict reactivity patterns .
  • Case Study : Fluorination at the 4-position using Selectfluor® requires careful optimization (70°C, dry acetonitrile) to avoid byproducts .

Q. What structure-activity relationships (SAR) have been observed for pyrrolopyridine derivatives in kinase inhibition?

  • Key Findings :

  • Bromine and chlorine enhance binding to hydrophobic kinase pockets.
  • Methyl groups improve metabolic stability but may reduce solubility.
    • Data Source : Analogous compounds (e.g., 3-fluoro-4-chloro derivatives) show IC50_{50} values <100 nM in kinase assays .
    • Contradictions : Some studies report reduced activity with bulky substituents, necessitating iterative optimization .

Q. How can researchers address discrepancies in reported biological activity data for similar compounds?

  • Analytical Steps :

  • Verify compound purity (>95% via HPLC).
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. What strategies stabilize the pyrrolopyridine core during harsh reaction conditions?

  • Stabilization Methods :

  • Use of sulfonyl protecting groups (e.g., phenylsulfonyl) during nitration or Suzuki coupling.
  • Low-temperature reactions (<0°C) for acid-sensitive intermediates .

Q. How do solvent and catalyst choice influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Optimized Conditions :

  • Catalyst: Pd(PPh3_3)4_4 or XPhos Pd G3 for brominated substrates.
  • Solvent: Dioxane/water mixtures (4:1) at 105°C for 12–24 hours.
  • Base: K2_2CO3_3 to maintain pH and prevent dehalogenation .

Methodological Considerations

  • Handling Halogenated Intermediates :
    • Avoid light exposure to prevent radical side reactions.
    • Use Schlenk techniques for air-sensitive steps .
  • Scale-Up Challenges :
    • Batch-wise addition of HNO3_3 during nitration to control exotherms .
    • Replace column chromatography with centrifugal partition chromatography (CPC) for larger scales .

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